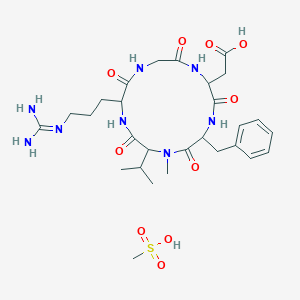

Cilengitide methanesulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le méthanesulfonate de cilengitide est un peptide cyclique qui a suscité un intérêt considérable dans le domaine de la chimie médicinale. Il s'agit d'un dérivé du cilengitide, connu pour sa capacité à inhiber les intégrines, en particulier les intégrines αvβ3 et αvβ5. Ces intégrines jouent un rôle crucial dans l'angiogenèse, l'invasion tumorale et la métastase, ce qui fait du méthanesulfonate de cilengitide un candidat prometteur pour la thérapie anticancéreuse .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le méthanesulfonate de cilengitide peut être synthétisé en utilisant une approche chimioenzymatique. Cette méthode implique l'utilisation du domaine thioestérase de la microcystine synthétase C de Microcystis aeruginosa. Le processus commence par la synthèse de peptides en phase solide (SPPS) d'un substrat mimétique, qui est ensuite condensé avec du benzyl mercaptane pour produire un thioester pentapeptidique. Le thioester est ensuite cyclisé à l'aide du domaine thioestérase, ce qui donne du cilengitide .

Méthodes de production industrielle

La production industrielle du méthanesulfonate de cilengitide implique généralement des techniques de synthèse de peptides à grande échelle. L'utilisation de l'acide méthanesulfonique (MSA) comme catalyseur dans les réactions d'estérification ou d'alkylation est courante en raison de sa forte acidité et de sa grande stabilité chimique .

Analyse Des Réactions Chimiques

Types de réactions

Le méthanesulfonate de cilengitide subit diverses réactions chimiques, notamment :

Oxydation : Implique l'ajout d'oxygène ou l'élimination d'hydrogène.

Réduction : Implique l'ajout d'hydrogène ou l'élimination d'oxygène.

Substitution : Implique le remplacement d'un groupe fonctionnel par un autre.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les conditions impliquent généralement des températures et des niveaux de pH contrôlés pour assurer la stabilité du peptide .

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des sulfoxydes ou des sulfones, tandis que la réduction peut produire des thiols ou des amines .

Applications De Recherche Scientifique

Le méthanesulfonate de cilengitide a un large éventail d'applications en recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier la synthèse et la cyclisation des peptides.

Biologie : Étudié pour son rôle dans l'inhibition des intégrines, qui sont impliquées dans l'adhésion et la migration cellulaires.

Médecine : Exploré comme agent thérapeutique potentiel pour traiter divers cancers, y compris les glioblastomes et autres tumeurs.

Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques .

Mécanisme d'action

Le méthanesulfonate de cilengitide exerce ses effets en se liant sélectivement aux intégrines αvβ3 et αvβ5. Cette liaison inhibe la fonction des intégrines dans l'angiogenèse, l'invasion tumorale et la métastase. Le composé perturbe la voie FAK/Src/AKT, ce qui conduit à l'apoptose des cellules endothéliales et à une réduction de la croissance tumorale .

Mécanisme D'action

Cilengitide methanesulfonate exerts its effects by selectively binding to αvβ3 and αvβ5 integrins. This binding inhibits the integrins’ function in angiogenesis, tumor invasion, and metastasis. The compound disrupts the FAK/Src/AKT pathway, leading to apoptosis in endothelial cells and reduced tumor growth .

Comparaison Avec Des Composés Similaires

Composés similaires

Peptides RGD : Similaires au cilengitide, ces peptides ciblent également les intégrines mais peuvent avoir une sélectivité et une puissance différentes.

Cyclo(-RGDfV-) : Le composé parent du cilengitide, connu pour sa forte sélectivité pour les intégrines αvβ3.

Peptides dérivés de la thioestérase : Autres peptides cycliques synthétisés à l'aide de domaines thioestérase, qui peuvent avoir des activités biologiques variables

Unicité

Le méthanesulfonate de cilengitide se démarque par sa forte sélectivité pour les intégrines αvβ3 et αvβ5, ses puissants effets anti-angiogéniques et sa capacité à agir en synergie avec d'autres thérapies anticancéreuses. Sa méthode de synthèse unique offre également des rendements plus élevés et une meilleure régio- et stéréosélectivité par rapport aux approches chimiques traditionnelles .

Propriétés

Formule moléculaire |

C28H44N8O10S |

|---|---|

Poids moléculaire |

684.8 g/mol |

Nom IUPAC |

2-[5-benzyl-11-[3-(diaminomethylideneamino)propyl]-7-methyl-3,6,9,12,15-pentaoxo-8-propan-2-yl-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid;methanesulfonic acid |

InChI |

InChI=1S/C27H40N8O7.CH4O3S/c1-15(2)22-25(41)33-17(10-7-11-30-27(28)29)23(39)31-14-20(36)32-18(13-21(37)38)24(40)34-19(26(42)35(22)3)12-16-8-5-4-6-9-16;1-5(2,3)4/h4-6,8-9,15,17-19,22H,7,10-14H2,1-3H3,(H,31,39)(H,32,36)(H,33,41)(H,34,40)(H,37,38)(H4,28,29,30);1H3,(H,2,3,4) |

Clé InChI |

PMURMRGEABAIKC-UHFFFAOYSA-N |

SMILES canonique |

CC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1C)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N.CS(=O)(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,6-Dimethylpyrimidin-4-yl)-N'-[2-(propan-2-yl)phenyl]urea](/img/structure/B12575838.png)

![Benzoic acid, 4-[5-(4,5,7-trimethyl-2-benzofuranyl)-1H-pyrrol-2-yl]-](/img/structure/B12575845.png)

![Pyrrolidine, 1-[[5-(3,4-dimethylphenyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12575862.png)

![2-Pentanone, 1-cyclohexyl-5-[(2-hydroxyethyl)amino]-](/img/structure/B12575867.png)

![N-(3-{[(2-Aminopyridin-3-yl)oxy]methyl}-4-chlorophenyl)benzamide](/img/structure/B12575876.png)

![4-{2-[4-(Methanesulfinyl)phenyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl}pyridine](/img/structure/B12575899.png)

![N-[Methyl(prop-2-en-1-yl)carbamothioyl]benzamide](/img/structure/B12575908.png)